2-fluoro-4-[(E)-2-pyrimidin-4-ylethenyl]phenol
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Overview
Description
2-fluoro-4-[(E)-2-pyrimidin-4-ylethenyl]phenol is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of phenols, which are organic compounds that contain a hydroxyl group (-OH) attached to an aromatic ring.
Mechanism of Action
The mechanism of action of 2-fluoro-4-[(E)-2-pyrimidin-4-ylethenyl]phenol involves the inhibition of several enzymes involved in the regulation of cell growth and survival, including the PI3K/Akt/mTOR pathway. This pathway is frequently dysregulated in cancer cells, leading to uncontrolled growth and proliferation. By inhibiting this pathway, this compound can induce apoptosis and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory properties, this compound has been found to have other biochemical and physiological effects. It has been shown to have antioxidant properties, which could make it useful in the treatment of oxidative stress-related diseases. Additionally, it has been found to have neuroprotective effects, which could make it useful in the treatment of neurological disorders such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 2-fluoro-4-[(E)-2-pyrimidin-4-ylethenyl]phenol in lab experiments is its specificity for certain enzymes and pathways. This can make it a useful tool for studying the role of these enzymes and pathways in various biological processes. However, one limitation is that it may not be suitable for use in vivo due to its potential toxicity and lack of bioavailability.
Future Directions
There are several future directions for research involving 2-fluoro-4-[(E)-2-pyrimidin-4-ylethenyl]phenol. One potential direction is the development of more potent and selective inhibitors of the PI3K/Akt/mTOR pathway. Additionally, further research could be done to investigate the potential applications of this compound in the treatment of other diseases such as diabetes and cardiovascular disease. Finally, more studies could be done to investigate the potential toxicity and bioavailability of this compound in vivo.
Synthesis Methods
The synthesis of 2-fluoro-4-[(E)-2-pyrimidin-4-ylethenyl]phenol involves the reaction of 2-fluoro-4-nitrophenol with pyrimidine-4-carbaldehyde in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the nitro group is replaced by the pyrimidine-4-carbaldehyde group. The resulting product is then reduced to this compound using a reducing agent such as sodium borohydride.
Scientific Research Applications
2-fluoro-4-[(E)-2-pyrimidin-4-ylethenyl]phenol has been found to have potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. Additionally, it has been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
2-fluoro-4-[(E)-2-pyrimidin-4-ylethenyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O/c13-11-7-9(2-4-12(11)16)1-3-10-5-6-14-8-15-10/h1-8,16H/b3-1+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUIUJDXDIIUEE-HNQUOIGGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC2=NC=NC=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C2=NC=NC=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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